

Introduction: Addressing the Flammability of Polyurethanes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Glycerol borate*

Cat. No.: *B8422791*

[Get Quote](#)

Polyurethanes (PUs) are a versatile class of polymers, indispensable in applications ranging from insulation foams and coatings to elastomers and adhesives. However, a significant drawback limiting their use, particularly in construction and electronics, is their inherent flammability.^[1] Unmodified polyurethanes can ignite easily and contribute to rapid fire spread. This necessitates the incorporation of flame retardants to meet stringent safety standards.

Traditionally, additive flame retardants have been used, but these can suffer from issues like migration to the material's surface over time, compromising long-term effectiveness and raising environmental concerns.^{[2][3]} Reactive flame retardants offer a superior alternative by covalently bonding into the polymer matrix, ensuring permanence and preventing leaching.^[2]

Glycerol borate emerges as a highly effective, halogen-free reactive flame retardant for polyurethanes. By participating in the polymerization reaction through its hydroxyl groups, it becomes an integral part of the polyurethane structure.^[1] This guide provides a comprehensive overview, including detailed protocols for the synthesis of **glycerol borate**, its incorporation into polyurethane foam, and the evaluation of its flame-retardant properties.

Synthesis of Diglyceryl Borate: A Step-by-Step Protocol

The synthesis of **glycerol borate** is achieved through a straightforward esterification reaction between boric acid and glycerol.^{[4][5]} The reaction involves the removal of water as a

byproduct to drive the reaction to completion. The following protocol details the synthesis of diglyceryl borate, where the molar ratio of boric acid to glycerol is 1:2.

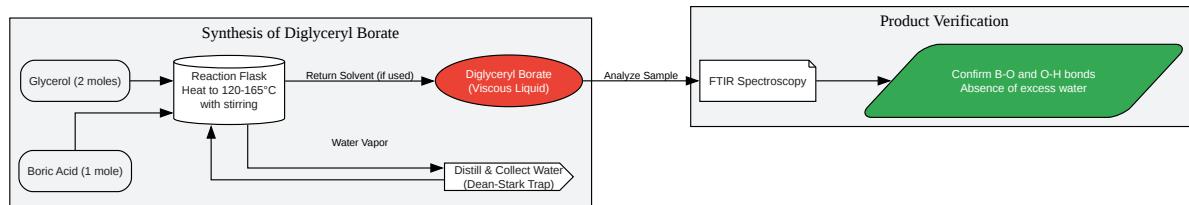
Rationale for Experimental Choices

- Reactant Ratio (1:2): A 1:2 molar ratio of boric acid to glycerol is chosen to produce diglyceryl borate. This structure provides multiple free hydroxyl groups, which are essential for it to act as a reactive polyol in the subsequent polyurethane synthesis.[1]
- Elevated Temperature (120-165°C): The temperature range is critical for facilitating the esterification reaction and efficiently removing the water byproduct via distillation.[1]
- Water Removal: Continuous removal of water using a Dean-Stark apparatus is crucial to shift the reaction equilibrium towards the product side, maximizing the yield of the desired **glycerol borate** ester.[1]

Experimental Protocol: Synthesis of Diglyceryl Borate

Materials & Equipment:

- Boric Acid (H_3BO_3)
- Glycerol ($\text{C}_3\text{H}_8\text{O}_3$)
- Three-neck round-bottom flask
- Heating mantle with magnetic stirrer
- Dean-Stark trap and condenser
- Thermometer
- Vacuum source (optional, for enhanced water removal)


Procedure:

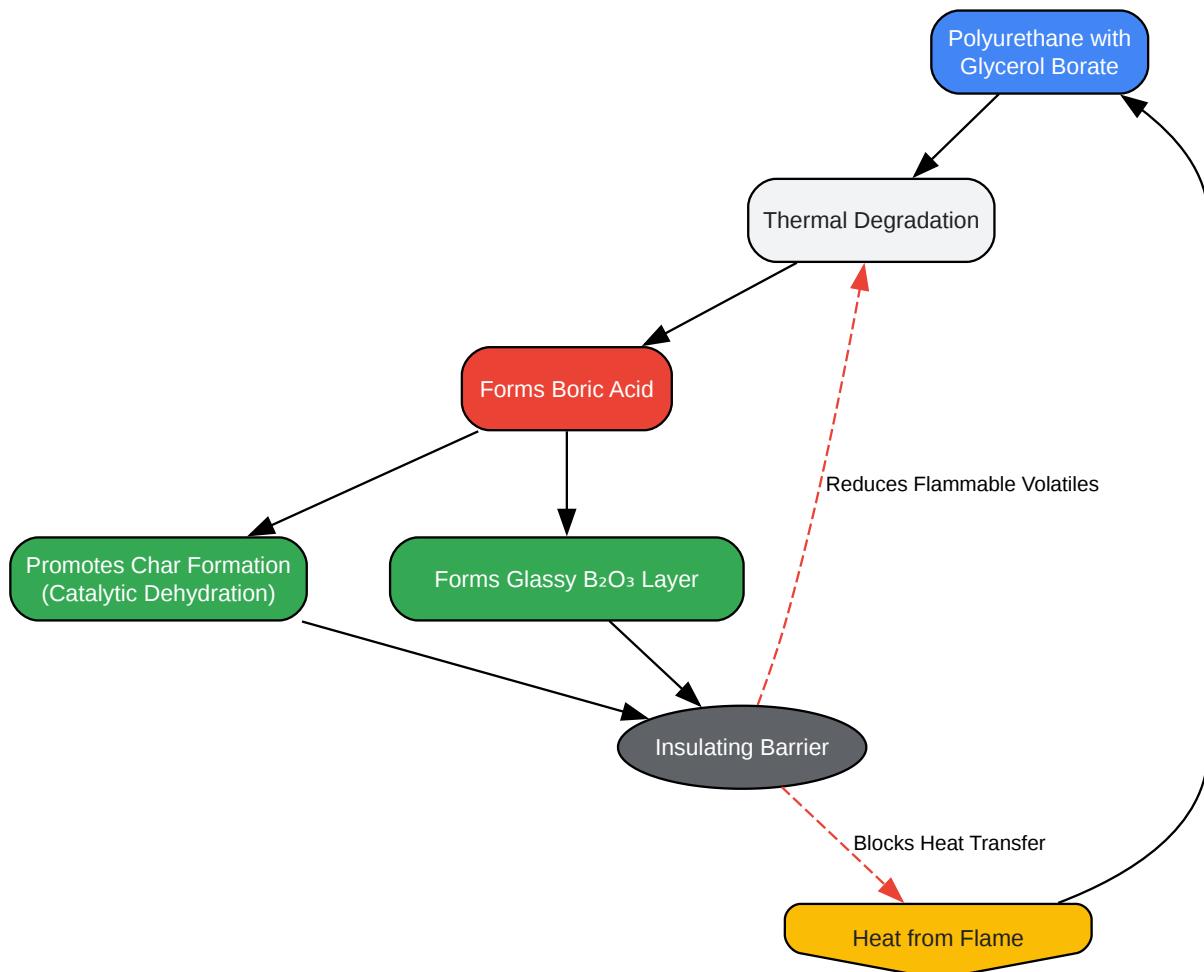
- Assembly: Set up the reaction apparatus consisting of a three-neck flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark trap topped with a

condenser.

- Charging Reactants: To the flask, add boric acid and glycerol in a 1:2 molar ratio. For a laboratory scale synthesis, a mixture of 185.5 grams (3.0 moles) of boric acid and 552.6 grams (6.0 moles) of glycerol can be used.[1]
- Heating and Reaction: Begin stirring and gradually heat the mixture. Water will start to distill from the mixture as the temperature reaches approximately 122°C.[1]
- Water Collection: Collect the water in the Dean-Stark trap. Continue heating until the reaction temperature reaches about 163°C and water evolution ceases.[1]
- Final Drying (Optional): To remove any residual water, the hot mixture can be connected to a vacuum system and heated to 180°C at a reduced pressure (e.g., 22 mm Hg).[1]
- Product Collection: The resulting colorless, viscous liquid remaining in the flask is diglyceryl borate. It can be used directly in polyurethane formulations without further purification.[1]

Synthesis and Verification Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis and verification of diglyceryl borate.

Mechanism of Flame Retardancy

Glycerol borate imparts flame retardancy to polyurethanes primarily through a condensed-phase mechanism.^[6] During thermal decomposition, the boron-containing structure promotes the formation of a stable, insulating char layer on the polymer's surface.

- Formation of Boric Acid: At elevated temperatures, **glycerol borate** degrades to produce boric acid.^[7]
- Catalytic Dehydration: Boric acid acts as a catalyst, accelerating the dehydration and carbonization of the polyurethane matrix.^[7]
- Glassy Layer Formation: The boric acid further dehydrates to form boron trioxide (B_2O_3), which creates a glassy, impervious layer.^[7] This layer serves two critical functions:
 - It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.^[7]
 - It limits the diffusion of oxygen to the polymer surface and prevents the escape of flammable volatile gases produced during pyrolysis.^[7]

This entire process results in a significant increase in char yield, reduced heat release, and suppression of smoke production.^{[4][5]} The formation of a continuous and compact char layer is the key to its effectiveness.^[6]

[Click to download full resolution via product page](#)

Caption: Condensed-phase flame retardant mechanism of **glycerol borate** in polyurethane.

Application in Rigid Polyurethane Foam

Glycerol borate is incorporated into the polyurethane formulation as a reactive polyol. It reacts with the isocyanate component to form the polymer network. The following is a representative protocol for preparing a flame-retardant rigid polyurethane foam.

Experimental Protocol: Foam Preparation

Materials & Equipment:

- Part A (Polyol Blend):
 - Petrochemical Polyol (e.g., sucrose/glycerin-based polyether polyol)
 - Diglyceryl Borate (synthesized as per Section 2.0)
 - Silicone Surfactant (cell stabilizer)
 - Amine Catalyst (gelling/blowing catalyst)
 - Water (chemical blowing agent)
- Part B (Isocyanate):
 - Polymethylene polyphenylisocyanate (pMDI)
- High-speed mixer (e.g., mechanical stirrer)
- Paper cup or mold
- Digital scale

Procedure:

- Prepare Part A (Polyol Blend): In a container, accurately weigh and combine the petrochemical polyol, diglyceryl borate, silicone surfactant, and amine catalyst. Mix thoroughly until a homogeneous blend is achieved.
- Add Blowing Agent: Add the required amount of water to the polyol blend and mix vigorously for 10-15 seconds. The water will react with the isocyanate to generate CO₂, which expands the foam.
- Add Part B (Isocyanate): Add the pre-weighed pMDI to the mixture.
- High-Speed Mixing: Immediately mix at high speed (e.g., 2000 rpm) for 5-10 seconds until the components are fully integrated.

- Pour and Cure: Quickly pour the reacting mixture into a mold or paper cup. The foam will rise and cure. Allow it to cure at room temperature for at least 24 hours before cutting and testing.

Formulation Example:

Component	Parts by Weight	Purpose
Part A		
Petrochemical Polyol	70-90	Primary polyol
Diglyceryl Borate	10-30	Reactive flame retardant, cross-linker
Surfactant	1.5	Cell stabilization
Catalyst	1.0	Controls reaction speed
Water	2.0	Blowing agent
Part B		
pMDI	(Calculated)	Isocyanate component

Note: The amount of pMDI is calculated based on the desired NCO/OH index (typically 1.1 to 1.2 for rigid foams), considering the hydroxyl values of both polyols.

Performance Evaluation: Flammability Testing

To quantify the effectiveness of **glycerol borate**, standard flammability tests must be performed on the cured polyurethane foam samples.

Limiting Oxygen Index (LOI)

The LOI test (conforming to ASTM D2863 or ISO 4589) determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the material.^[8] A higher LOI value indicates better flame retardancy. Materials with an LOI above 21% are considered flame-retardant in ambient air.^[9]

UL-94 Vertical Burn Test

The UL-94 test is a widely recognized standard for assessing the flammability of plastic materials.[\[10\]](#) For foams, a vertical burn test is typically performed. Specimens are exposed to a flame for a set duration, and their self-extinguishing behavior is observed.[\[11\]](#)

- V-0 Rating: The highest classification. Burning stops within 10 seconds after flame removal; no flaming drips are allowed.[\[10\]](#)[\[11\]](#)
- V-1 Rating: Burning stops within 30 seconds after flame removal; no flaming drips are allowed.[\[11\]](#)
- V-2 Rating: Burning stops within 30 seconds after flame removal; flaming drips are allowed.[\[11\]](#)

Cone Calorimetry

This test provides comprehensive data on the fire behavior of a material, including:

- Heat Release Rate (HRR): The most important parameter for assessing fire hazard.
- Total Heat Released (THR): The total energy produced during combustion.
- Time to Ignition (TTI): The time it takes for the material to ignite under a specific heat flux.
- Smoke Production Rate (SPR): The rate at which smoke is generated.

Effective flame retardants like **glycerol borate** will significantly reduce the peak HRR and THR.
[\[5\]](#)

Expected Results and Data Summary

The incorporation of **glycerol borate** is expected to substantially improve the fire resistance of polyurethane.

Property	Control PU (No FR)	PU with Glycerol Borate	Scientific Rationale
Limiting Oxygen Index (LOI)	~19-21%	25-30%	Increased char formation requires a higher oxygen concentration to sustain combustion. [4] [5]
UL-94 Rating	Fails (burns)	V-0 or V-1	The stable char layer quenches the flame and prevents propagation. [1]
Peak Heat Release Rate (pHRR)	High	Significantly Reduced	The insulating char barrier limits the fuel supply to the flame. [5]
Char Residue @ 700°C	< 15%	> 25%	Boron compounds promote the conversion of the polymer into stable carbonaceous char. [7] [12]

Data compiled from literature sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Safety Precautions

- Chemical Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.
- Isocyanates: pMDI is a respiratory sensitizer. All work with isocyanates must be conducted in a well-ventilated fume hood.[\[13\]](#)
- Synthesis: The synthesis of **glycerol borate** involves heating. Ensure the apparatus is assembled securely to avoid spills of hot, viscous liquid.

- Flammability Testing: All combustion tests must be performed in a dedicated, properly ventilated area or a specialized instrument designed for fire testing.

References

- Bengelsdorf, I. S., & Woods, W. G. (1966). Flame-resistant polyurethanes from a glyceryl borate. U.S.
- ResearchGate. (n.d.). Synthesis of a reactive boron-based flame retardant to enhance the flame retardancy of silk. Request PDF. [\[Link\]](#)
- Xia, L., Liu, J., Li, Z., Wang, X., Wang, P., Wang, D., & Hu, X. (n.d.). Synthesis and flame retardant properties of new boron-containing polyurethane. Anhui Key Laboratory of Advanced Building Materials. [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of **glycerol borate**. [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis and flame retardant properties of new boron-containing polyurethane. Request PDF. [\[Link\]](#)
- ResearchGate. (n.d.). Mechanistic Study of Boron-Based Compounds as Effective Flame-Retardants in Polyurethanes. Request PDF. [\[Link\]](#)
- Rzayev, Z. M. O., Soylemez, E., & Sacak, M. (2021). A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction. *Materials*, 14(16), 4527. [\[Link\]](#)
- ResearchGate. (n.d.). REACTIVE FLAME RETARDANTS FOR POLYURETHANES: CURRENT TECHNOLOGY AND NEW DIRECTIONS. [\[Link\]](#)
- ResearchGate. (n.d.). Thermal Degradation of Polyurethane Bicomponent Systems in Controlled Atmospheres. [\[Link\]](#)
- Innovative Polymers. (n.d.). UL 94 Test Standards for Flame Resistance. [\[Link\]](#)
- Protolabs. (n.d.). UL 94 Classification and Flame-Retardant Plastic Materials. [\[Link\]](#)
- Wikipedia. (n.d.). Limiting oxygen index. [\[Link\]](#)

- Krol, P., & Krol, B. (2020). Thermal degradation of non-isocyanate polyurethanes. *Polymers*, 12(11), 2673. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Clays as Inhibitors of Polyurethane Foams' Flammability. [\[Link\]](#)
- American Chemistry Council. (n.d.). Polyurethanes and Thermal Degradation Guidance. [\[Link\]](#)
- GA Lindberg. (n.d.). UL 94 flammability rating for adhesives and encapsulants. [\[Link\]](#)
- ResearchGate. (n.d.). Effect of glycerol on reaction times during PU foam formation. [\[Link\]](#)
- ResearchGate. (n.d.). Analysis of Oxygen Index to Support Candle-like Combustion of Polyurethane. [\[Link\]](#)
- MDPI. (n.d.). Waterborne Polyurethane Treated with Flame Retardant Based on Polydimethylsiloxanes and Boron Phenolic Resin for Improving the Char Residue and Anti-Dripping Performance. [\[Link\]](#)
- MDPI. (n.d.). Impact of Glycerol and Heating Rate on the Thermal Decomposition of PVA Films. [\[Link\]](#)
- ResearchGate. (n.d.). Effects of glycerol and NCO/OH on rigid polyurethane foam based on bio-polyol of rubber seed oil using water as blowing agent. [\[Link\]](#)
- ACS Publications. (n.d.). Glycerol Triacetate-Based Flame Retardant High-Temperature Electrolyte for the Lithium-Ion Battery. [\[Link\]](#)
- MDPI. (n.d.). Polyurethane Foams for Thermal Insulation Uses Produced from Castor Oil and Crude Glycerol Biopolymers. [\[Link\]](#)
- METU Open Access. (n.d.). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US3250732A - Flame-resistant polyurethanes from a glyceryl borate - Google Patents [patents.google.com]
- 2. A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 9. specialchem.com [specialchem.com]
- 10. innovative-polymers.com [innovative-polymers.com]
- 11. specialchem.com [specialchem.com]
- 12. mdpi.com [mdpi.com]
- 13. americanchemistry.com [americanchemistry.com]
- To cite this document: BenchChem. [Introduction: Addressing the Flammability of Polyurethanes]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8422791#glycerol-borate-as-a-flame-retardant-in-polyurethanes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com